1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine is a chemical compound with a complex structure that includes a pyridine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 4-chlorophenylacetone. This intermediate is then reacted with 2-methylpyridine under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the rest of the structure.
2-Methylpyridine: Contains the pyridine ring with a methyl group but lacks the chlorophenyl substitution.
4-Chlorobenzaldehyde: Contains the chlorophenyl group but lacks the pyridine ring and ethanamine moiety.
Uniqueness: 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H15ClN2 |
---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C14H15ClN2/c1-9(16)13-7-8-14(17-10(13)2)11-3-5-12(15)6-4-11/h3-9H,16H2,1-2H3 |
InChI Key |
LTZGVSRIABKQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.